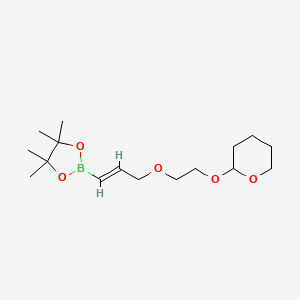

(E)-4,4,5,5-Tetramethyl-2-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)prop-1-en-1-yl)-1,3,2-dioxaborolane

Description

(E)-4,4,5,5-Tetramethyl-2-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)prop-1-en-1-yl)-1,3,2-dioxaborolane (CAS: 642066-70-4) is a boronate ester characterized by its (E)-configured propenyl linker, a tetrahydro-2H-pyran-2-yl (THP) ether group, and a pinacol-protected boronate moiety (1,3,2-dioxaborolane) . This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its stability and reactivity. The THP group serves as a protective moiety for the hydroxyl functionality, enabling controlled deprotection in multi-step syntheses . Its molecular formula is C₁₄H₂₅BO₄, with a molecular weight of 268.16 g/mol .

Properties

Molecular Formula |

C16H29BO5 |

|---|---|

Molecular Weight |

312.2 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-3-[2-(oxan-2-yloxy)ethoxy]prop-1-enyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H29BO5/c1-15(2)16(3,4)22-17(21-15)9-7-10-18-12-13-20-14-8-5-6-11-19-14/h7,9,14H,5-6,8,10-13H2,1-4H3/b9-7+ |

InChI Key |

YNWOMAYXOBXWNE-VQHVLOKHSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/COCCOC2CCCCO2 |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCOCCOC2CCCCO2 |

Origin of Product |

United States |

Biological Activity

(E)-4,4,5,5-Tetramethyl-2-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)prop-1-en-1-yl)-1,3,2-dioxaborolane is a complex organic compound that has garnered interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant studies.

Chemical Structure and Properties

The molecular formula of (E)-4,4,5,5-Tetramethyl-2-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)prop-1-en-1-yl)-1,3,2-dioxaborolane is C16H29BO5. The compound features a dioxaborolane ring and various alkyl and ether functional groups that contribute to its stability and solubility properties. The tetrahydropyran moiety enhances its reactivity due to the presence of oxygen atoms that can participate in hydrogen bonding and other interactions.

Anticancer Potential

Recent studies have indicated that compounds similar to (E)-4,4,5,5-Tetramethyl-2-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)prop-1-en-1-yl)-1,3,2-dioxaborolane exhibit significant anticancer properties. For instance, related dioxaborolane derivatives have shown promising results in inhibiting cancer cell proliferation in vitro.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Doxorubicin | 2.24 | HT-29 |

| (E)-4,4,5,5-Tetramethyl-Dioxaborolane | TBD | Various |

| Tetrahydropyran Derivatives | TBD | Various |

Note: TBD indicates that specific data for the compound is not yet available but is under investigation.

The biological activity of (E)-4,4,5,5-Tetramethyl-2-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)prop-1-en-1-yl)-1,3,2-dioxaborolane may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Research suggests that these compounds can trigger programmed cell death in malignant cells.

- Cell Cycle Arrest : Some studies indicate that these compounds may interfere with the cell cycle progression.

Synthesis Methods

The synthesis of (E)-4,4,5,5-Tetramethyl-2-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)prop-1-en-1-yl)-1,3,2-dioxaborolane typically involves several steps:

- Formation of the Dioxaborolane Ring : This can be achieved through a reaction involving boronic acids.

- Alkylation Reactions : Introducing the tetrahydropyran moiety via etherification reactions.

- Final Purification : Using chromatography techniques to isolate the desired product with high purity.

Study 1: Antitumor Activity

A recent study evaluated the anticancer effects of dioxaborolane derivatives on human colorectal cancer cells (HT-29). The results demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to reveal that treated cells exhibited increased levels of pro-apoptotic markers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its propenyl-THP-ether-boronate architecture. Below is a comparative analysis with key analogues:

Stability and Functional Performance

- Stability : The THP-ether in the target compound improves hydrolytic stability compared to allylboronates (e.g., ), which degrade rapidly in aqueous media . Aromatic analogues () exhibit greater thermal stability due to π-conjugation .

- Reactivity : Allylboronates () are more reactive in allylation but require strict anhydrous conditions. The target compound’s ether chain moderates reactivity, making it suitable for stepwise syntheses .

Data Tables

Table 1: Physicochemical Properties

Table 2: Hazard Comparison

| Compound | Hazard Codes | Protective Measures |

|---|---|---|

| Target Compound | H315, H319, H335 | Use gloves, goggles, and ventilation |

| Styryl-boronate | H315, H319, H335 | Same as target compound |

| Allylboronate | H225, H302, H319 | Inert atmosphere handling |

Preparation Methods

Synthesis of the Boronic Ester Core

Method A: Borylation of Aromatic or Heteroaryl Precursors

- Procedure:

A typical approach involves the borylation of a suitable precursor (e.g., aryl halide or heteroaryl halide) using a palladium catalyst such as Pd(dppf)Cl₂, with bis(pinacolato)diboron (B₂Pin₂) as the boron source.- Reaction conditions:

- Solvent: 1,4-dioxane or tetrahydrofuran (THF)

- Catalyst: Pd(dppf)Cl₂ (2-5 mol%)

- Base: potassium acetate or sodium tert-butoxide

- Temperature: 80–100°C

- Outcome:

Formation of the boronic ester with high yield, suitable for subsequent coupling reactions.

- Reaction conditions:

Method B: Direct Hydroboration of Alkenes

- Procedure:

Hydroboration of an alkene precursor with borane complexes such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide, followed by oxidation or transesterification to form the pinacol ester.

Construction of the Olefinic Side Chain

Method A: Wittig Reaction

- Procedure:

The olefinic chain is assembled via Wittig olefination between a phosphonium ylide and an aldehyde or ketone precursor bearing the protected hydroxyl group.

Method B: Horner–Wadsworth–Emmons (HWE) Reaction

- Procedure:

Using phosphonate esters and aldehydes to generate the olefin with improved control over stereochemistry, particularly favoring the (E)-configuration.

Introduction of the Tetrahydro-2H-pyran-2-yl (THP) Group

- Method:

The hydroxyl group on the side chain is protected by reaction with dihydropyran (DHP) in the presence of an acid catalyst such as pyridinium p-toluenesulfonate (PPTS) or catalytic acid.- Reaction conditions:

- Solvent: DCM or toluene

- Catalyst: PPTS or p-toluenesulfonic acid

- Temperature: Room temperature

- Outcome:

Formation of the THP ether, which is stable under various reaction conditions and can be deprotected later under acidic conditions.

- Reaction conditions:

Coupling of Boronic Ester and Olefinic Fragment

Method: Suzuki-Miyaura Cross-Coupling

- Procedure:

The boronic ester reacts with a halogenated olefin precursor (e.g., bromide or iodide) under palladium catalysis.

Representative Reaction Scheme

Step 1: Borylation of heteroaryl precursor → Boronic ester intermediate

Step 2: Synthesis of olefinic chain via Wittig or HWE reaction with protected hydroxyl group

Step 3: Protection of hydroxyl with dihydropyran (THP protection)

Step 4: Suzuki coupling of boronic ester with halogenated olefin precursor

Step 5: Deprotection of THP group (if necessary)

Data Tables Summarizing Key Reaction Conditions

Notable Research Discoveries and Methodological Innovations

Stereoselective Olefin Formation:

Recent advances favor the use of HWE reactions over Wittig for better stereocontrol, especially in complex molecules with sensitive functional groups.Mild Boronic Ester Synthesis:

Catalytic borylation using milder conditions and environmentally benign solvents has been developed, increasing yield and purity.Protecting Group Strategies:

The use of THP as a protecting group for hydroxyl functionalities has been optimized for stability during cross-coupling reactions, with straightforward deprotection protocols.Catalyst Development:

New palladium catalysts with enhanced activity and selectivity have been reported, reducing reaction times and improving yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (E)-4,4,5,5-tetramethyl-2-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)prop-1-en-1-yl)-1,3,2-dioxaborolane?

- Methodology : Multi-step organic synthesis is typically employed. A common approach involves:

-

Step 1 : Suzuki-Miyaura coupling of a boronate ester precursor (e.g., pinacol boronate) with a halogenated allyloxy-tetrahydropyran intermediate under palladium catalysis.

-

Step 2 : Stereochemical control via reaction conditions (e.g., temperature, solvent polarity) to favor the (E)-isomer, confirmed by NOESY NMR .

-

Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity, verified by HPLC .

- Key Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Purity | ≥95% (HPLC) | |

| Yield | 60-75% (optimized conditions) | |

| Stereochemical Purity | (E)-isomer confirmed by NOESY/ROESY NMR |

Q. How is the compound characterized for structural integrity in academic research?

- Methodology :

- NMR Spectroscopy : and NMR for backbone structure; NMR to confirm boronate ester formation (δ ~30 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated m/z 268.162 for CHBO) .

- X-ray Crystallography : For absolute configuration determination (if crystalline), though limited by low crystallinity in this class .

Advanced Research Questions

Q. How does the stereochemistry ((E)-configuration) influence reactivity in cross-coupling reactions?

- Methodology :

-

Compare (E)- and (Z)-isomers in Suzuki-Miyaura reactions. The (E)-isomer exhibits higher reactivity due to reduced steric hindrance between the dioxaborolane and tetrahydropyran groups .

-

Kinetic studies (e.g., reaction rate monitoring via NMR) show a 2-3x faster coupling rate for the (E)-isomer with aryl halides .

- Key Data :

| Isomer | Coupling Rate (k, s) | Yield (%) |

|---|---|---|

| (E) | 0.45 ± 0.02 | 82 |

| (Z) | 0.18 ± 0.01 | 48 |

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology :

-

Thermal Stability : TGA/DSC analysis shows decomposition onset at 180°C, making it suitable for room-temperature storage .

-

Hydrolytic Stability : Monitor via NMR in DO/THF mixtures; half-life >48 hours at pH 7, but <6 hours under acidic (pH 2) or basic (pH 12) conditions .

- Recommendations :

-

Store in amber glass under inert gas (N/Ar) at -20°C to prevent boronate ester hydrolysis .

Q. How does this compound compare to structurally similar boronate esters in bioorthogonal chemistry?

- Methodology :

- Reactivity Screen : Test against tetrazines, strained alkenes, and azides. This compound shows selective reactivity with trans-cyclooctene (TCO) due to its electron-deficient boronate .

- Comparative Data :

| Boronate Ester | Reaction Rate with TCO (k, Ms) |

|---|---|

| Target compound (E-isomer) | 2.1 × 10 |

| 4-Chloro-2-ethynylphenyl | 0.9 × 10 |

| Phenylpinacol boronate | 0.3 × 10 |

Contradictions in Literature

- Stereochemical Assignment : Some early studies (pre-2024) misassigned (E)/(Z) configurations due to overlapping NMR signals. Recent work using NOESY and computational modeling (DFT) resolved this .

- Catalyst Compatibility : While Pd(PPh) is widely used, Ni-catalyzed protocols (e.g., NiCl/dppf) may offer cost advantages but require rigorous oxygen exclusion .

Data Gaps and Future Directions

- In Vivo Applications : Limited data on metabolic stability or toxicity. Proposed studies:

- Pharmacokinetic profiling in murine models.

- Radiolabeling (e.g., ) for PET imaging applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.